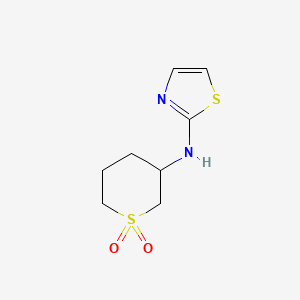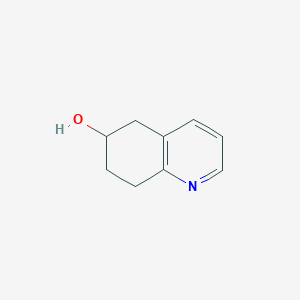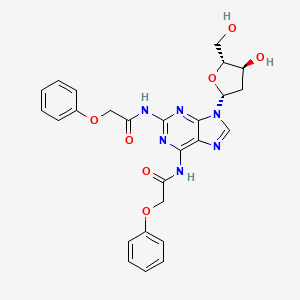
2'-Deoxy-2-(2-phenoxyacetamido)-N-(phenoxyacetyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and two phenoxyacetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative.
Introduction of Phenoxyacetamide Groups: The phenoxyacetamide groups are attached through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups in place of the phenoxy groups.
科学研究应用
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
作用机制
The mechanism of action of N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interfere with the replication of viral DNA by incorporating into the viral genome.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral compound with a similar purine base structure.
Gemcitabine: A nucleoside analog used in cancer treatment.
Tenofovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) is unique due to its dual phenoxyacetamide groups, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
属性
CAS 编号 |
156549-47-2 |
|---|---|
分子式 |
C26H26N6O7 |
分子量 |
534.5 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-phenoxyacetyl)amino]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C26H26N6O7/c33-12-19-18(34)11-22(39-19)32-15-27-23-24(28-20(35)13-37-16-7-3-1-4-8-16)30-26(31-25(23)32)29-21(36)14-38-17-9-5-2-6-10-17/h1-10,15,18-19,22,33-34H,11-14H2,(H2,28,29,30,31,35,36)/t18-,19+,22+/m0/s1 |
InChI 键 |
MABTYOCUBSWBGZ-NNMXDRDESA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)NC(=O)COC4=CC=CC=C4)NC(=O)COC5=CC=CC=C5)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)NC(=O)COC4=CC=CC=C4)NC(=O)COC5=CC=CC=C5)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


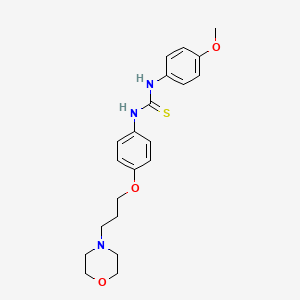
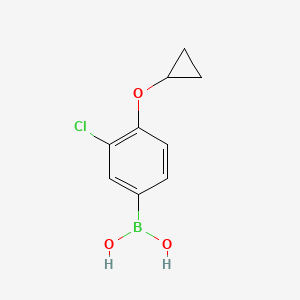
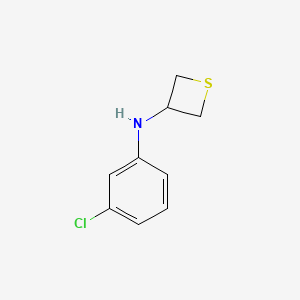
![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
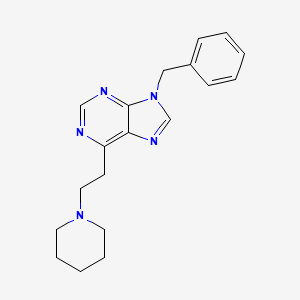
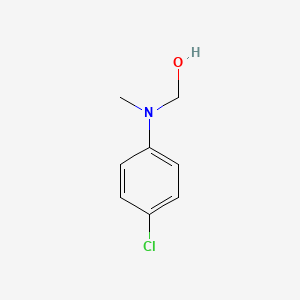
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)


